

Navigating the Chromatic Landscape: A Technical Guide to Oxazine-170

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxazine-170

Cat. No.: B1263324

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is a critical determinant of experimental success. Among the myriad of available dyes, **Oxazine-170** stands out as a versatile fluorophore with applications ranging from laser technologies to advanced microscopy. This guide provides an in-depth technical overview of **Oxazine-170**, focusing on its most common commercial form, **Oxazine-170** perchlorate. It will elucidate the fundamental chemical and physical properties, present key quantitative data, and detail experimental protocols for its effective use.

Understanding the Forms: Perchlorate Salt vs. Free Base

Oxazine-170 is a cationic dye, meaning the core fluorophore molecule carries a positive charge. In its solid, commercially available form, this cation is paired with a negative counter-ion to create a stable, neutral salt. The most common counter-ion is perchlorate (ClO_4^-), resulting in **Oxazine-170** perchlorate.

The "free base" form would be the neutral **Oxazine-170** molecule. However, this form is generally less stable and not typically isolated or used in standard applications. The properties and spectroscopic behavior of the dye are primarily dictated by the cationic **Oxazine-170** structure, while the perchlorate anion mainly influences its solubility and handling characteristics. Therefore, this guide will focus on the well-characterized and widely utilized **Oxazine-170** perchlorate.

Core Chemical and Physical Properties

Oxazine-170 perchlorate is a deep-red emitting dye known for its excellent quantum yield and thermal stability.^[1] It belongs to the oxazine family of dyes, which are structurally related to xanthenes like rhodamines but feature a nitrogen atom in the central ring, causing a red-shift in their absorption and emission spectra.^{[2][3]}

Table 1: General Properties of **Oxazine-170** Perchlorate

Property	Value	Reference
Chemical Formula	<chem>C21H22ClN3O5</chem>	[4]
Molecular Weight	431.87 g/mol	[1][4]
CAS Number	62669-60-7	[4][5][6]
Appearance	Powder	[4]
Melting Point	260 °C (decomposes)	[2][4]

Spectroscopic Profile

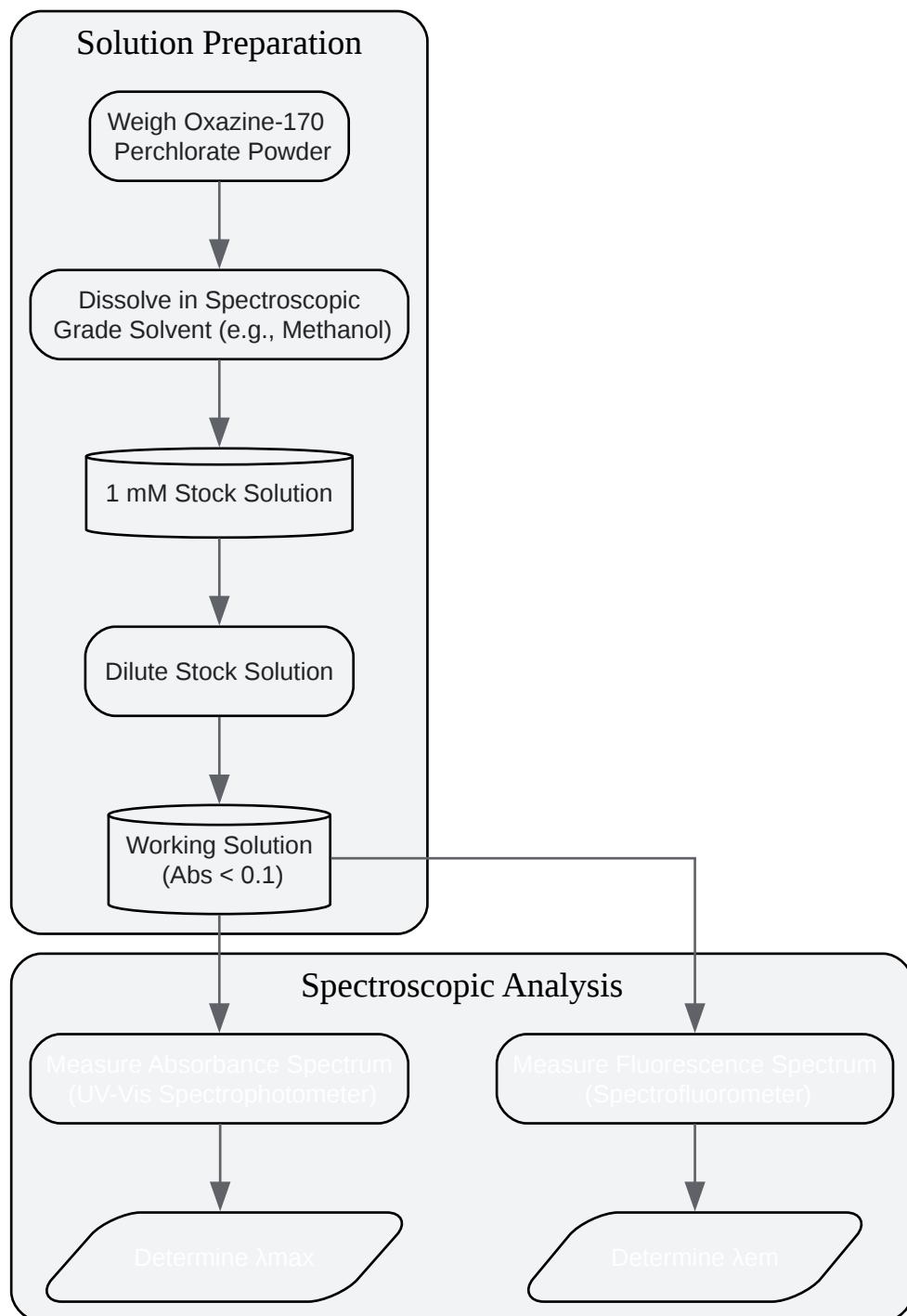
The utility of **Oxazine-170** perchlorate stems from its robust fluorescent properties. It strongly absorbs light in the orange-red region of the spectrum and emits in the deep-red to near-infrared region.

Table 2: Spectroscopic Data for **Oxazine-170** Perchlorate

Parameter	Value	Solvent	Reference
Absorption Maximum (λ_{max})	613 nm	Methanol	[6] [7]
621 nm	Ethanol	[2]	
624 nm	Not Specified	[4]	
Molar Extinction Coefficient (ϵ)	83,000 $\text{cm}^{-1}\text{M}^{-1}$ at 613 nm	Methanol	[6] [7]
Emission Maximum (λ_{em})	641 nm	Methanol	[8] [9]
645 nm	Not Specified	[5]	
648 nm	Ethanol	[2]	
Fluorescence Quantum Yield (Φ_F)	0.63	Methanol	[2] [6] [7]
~0.5	Ethanol	[3] [10]	
Fluorescence Lifetime (τ)	~2-4 ns (typical for oxazine dyes)	General	[11]

Experimental Protocols and Methodologies

The following sections provide detailed protocols for common applications of **Oxazine-170** perchlorate.


Preparation of Stock Solutions and Spectroscopic Analysis

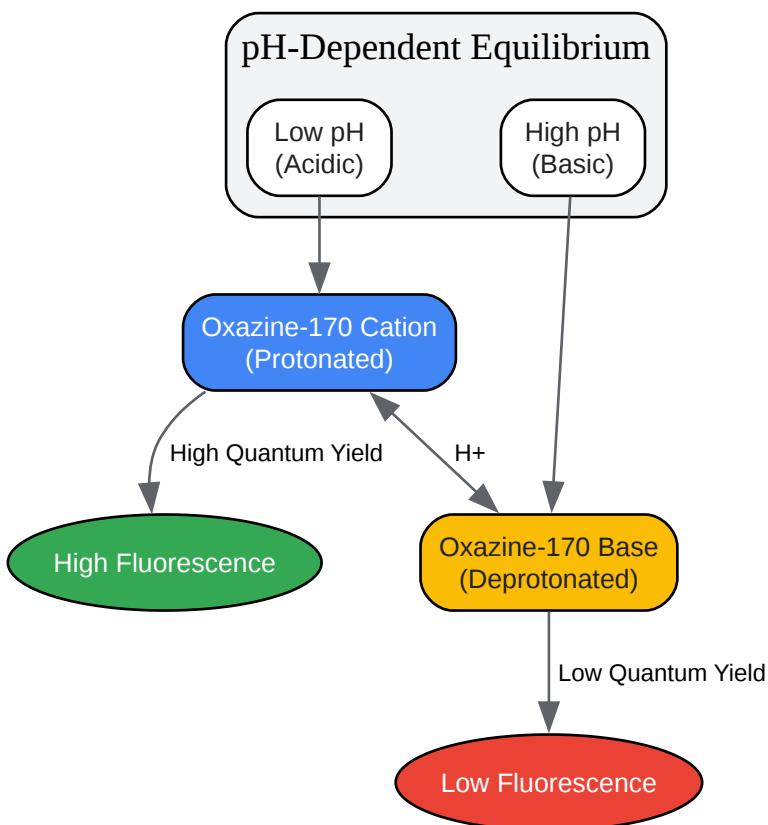
A precise characterization of the dye's spectral properties is fundamental. This protocol outlines the steps for preparing a solution and measuring its absorbance and fluorescence spectra.

Methodology:

- Stock Solution Preparation:

- Accurately weigh a small amount of **Oxazine-170** perchlorate powder.
- Dissolve the powder in a spectroscopic grade solvent (e.g., methanol or ethanol) to create a concentrated stock solution (e.g., 1 mM). To ensure complete dissolution, sonication may be used.
- Working Solution Preparation:
 - Dilute the stock solution with the same solvent to create a working solution with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.[\[7\]](#)
- Absorbance Measurement:
 - Use a UV-Vis spectrophotometer to measure the absorption spectrum of the working solution in a 1 cm pathlength quartz cuvette.
 - Record the wavelength of maximum absorbance (λ_{max}).
- Fluorescence Measurement:
 - Use a spectrofluorometer to measure the emission spectrum.
 - Set the excitation wavelength a few nanometers below the measured λ_{max} (e.g., 550 nm as used in some studies).[\[7\]](#)
 - Scan the emission monochromator over a range that covers the expected emission peak (e.g., 600-750 nm).
 - Ensure the collected spectra are corrected for the wavelength-dependent sensitivity of the instrument.[\[7\]](#)

[Click to download full resolution via product page](#)


Workflow for Spectroscopic Analysis of **Oxazine-170**.

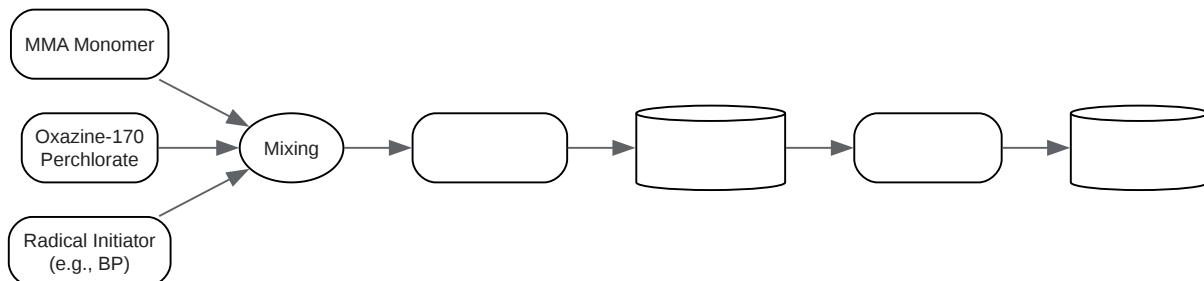
Application as a Fluorescent pH Sensor

The absorption spectrum of **Oxazine-170** is sensitive to pH, revealing the existence of a cationic form and a molecular (neutral) form.[12] This property can be exploited to create pH sensors. The cationic form has a high quantum yield, while the neutral form's yield is significantly lower.[12]

Signaling Pathway:

At low pH (acidic conditions), the dye exists predominantly in its highly fluorescent cationic form. As the pH increases (basic conditions), it gets deprotonated to its less fluorescent neutral form. This change in fluorescence intensity or spectral shape can be correlated to the pH of the environment.

[Click to download full resolution via product page](#)


pH-Dependent Signaling of **Oxazine-170**.

Use in Polymer Optical Fibers

Oxazine-170 perchlorate can be incorporated as a dopant into polymer matrices like poly(methyl methacrylate) (PMMA) to create fluorescent optical fibers.[2] These have applications in sensing and as components of solid-state dye lasers.

Experimental Workflow for Fabrication:

- **Monomer Preparation:** The stabilizer is removed from the methyl methacrylate (MMA) monomer.
- **Doping:** **Oxazine-170** perchlorate is dissolved directly into the purified MMA monomer.
- **Polymerization:** A radical initiator (e.g., Benzoyl Peroxide) is added to the dye-monomer mixture. The mixture undergoes free-radical polymerization (e.g., for 48 hours at 67-80 °C) to form a solid preform.
- **Fiber Drawing:** The doped PMMA preform is heated and drawn into an optical fiber of the desired diameter.

[Click to download full resolution via product page](#)

Fabrication of **Oxazine-170** Doped Optical Fibers.

Applications in Research and Development

- **Laser Technology:** **Oxazine-170** is a highly efficient laser dye for the red and near-IR regions of the spectrum.[2]
- **Fluorescence Microscopy:** Its deep-red emission is advantageous for biological imaging as it minimizes autofluorescence from cells and tissues.

- Biosensors: The dye can be immobilized in membranes for the development of ratiometric fluorescent biosensors to detect substances like urea and ammonia.[\[1\]](#)
- Super-Resolution Imaging: The general class of oxazine dyes is being explored for use in advanced super-resolution microscopy techniques due to their photoswitching capabilities. [\[13\]](#)

Conclusion

Oxazine-170 perchlorate is a robust and versatile fluorescent dye with a well-characterized spectroscopic profile. Its high quantum yield, thermal stability, and deep-red emission make it a valuable tool for a wide range of applications, from fundamental spectroscopic studies to the development of advanced materials and biosensors. Understanding its properties and the experimental protocols for its use enables researchers to effectively harness its capabilities for scientific discovery and technological innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. mdpi.com [mdpi.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Oxazine 170 perchlorate Dye content 95 62669-60-7 sigmaaldrich.com
- 5. medchemexpress.com [medchemexpress.com]
- 6. PhotochemCAD | Oxazine 170 photochemcad.com
- 7. Oxazine 170 omlc.org
- 8. fluorophores.org [fluorophores.tugraz.at]
- 9. Spectrum [Oxazine 170] | AAT Bioquest aatbio.com
- 10. Fluorescence Efficiency of Laser Dyes - PMC pmc.ncbi.nlm.nih.gov

- 11. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Superresolution imaging with switchable fluorophores based on oxazine auxochromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Chromatic Landscape: A Technical Guide to Oxazine-170]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1263324#oxazine-170-perchlorate-vs-oxazine-170-base>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com